1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include diethylamine, methoxybenzoyl chloride, and pyridine derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: shares structural similarities with other pyrrole-based compounds and benzoyl derivatives.
4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Lacks the diethylaminoethyl group, which may affect its chemical reactivity and biological activity.
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(benzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but without the methoxy group, potentially altering its properties.
Uniqueness
The presence of the diethylaminoethyl group, methoxybenzoyl moiety, and pyridine ring in this compound makes it unique
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-4-25(5-2)14-15-26-20(18-8-6-7-13-24-18)19(22(28)23(26)29)21(27)16-9-11-17(30-3)12-10-16/h6-13,20,27H,4-5,14-15H2,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJXBNXIINZKF-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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